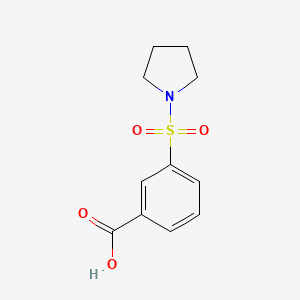

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid

Übersicht

Beschreibung

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzoic acid moiety substituted with a pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives with pyrrolidine. One common method includes the reaction of benzoic acid with pyrrolidine and a sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Reactivity of the Sulfonamide Group

Stability :

The pyrrolidinylsulfonyl group remains stable under acidic/basic conditions but undergoes nucleophilic substitution under strong conditions (e.g., NaOH in DMF).

Biochemical Interactions :

The sulfonamide group forms hydrogen bonds with enzyme residues (e.g., Tyr60, Arg325 in DprE1) , while the pyrrolidine ring occupies hydrophobic pockets, enhancing binding affinity .

Reactions of the Benzoic Acid Core

Amide Formation :

The carboxylic acid converts to amides via coupling agents (e.g., HATU, DIPEA), improving cellular activity .

Reduction :

Reduction with LiAlH4 yields benzyl alcohol derivatives, though this diminishes biological activity .

Electrophilic Aromatic Substitution

Nitration/Bromination :

The sulfonamide group directs substitution to the para position (relative to the carboxylic acid), yielding products like 3-nitrobenzoic acid derivatives .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (50°C) | 3-Nitrobenzoic acid | 70–75% | |

| Bromination | Br₂, FeBr₃ ( reflux) | 3-Bromobenzoic acid | 65–70% |

Biochemical Activity

Enzyme Inhibition :

The compound inhibits DprE1 (IC₅₀ = 0.10 μg/mL) and AKR1C3 (IC₅₀ = 0.5 nM) , with selectivity enhanced by the pyrrolidine substituent .

Structure–Activity Relationship (SAR) :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid exhibit notable antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 μg/mL to 2 μg/mL, highlighting their potential as effective antimicrobial agents against resistant strains .

Case Study: Antibacterial Efficacy

In a study focusing on the structure-activity relationships of various benzenesulfonamide derivatives, it was found that modifications to the pyrrolidine group significantly influenced antibacterial activity. The presence of the pyrrolidin-1-ylsulfonyl moiety was crucial for maintaining potency against Gram-positive bacteria, suggesting that similar compounds could be developed for therapeutic use in treating bacterial infections .

Neuropharmacology

Neuronal Function Modulation

The compound has been investigated for its potential role in modulating neuronal function through selective inhibition of ion transporters. Specifically, derivatives of benzoic acid have been characterized as selective inhibitors of the Na-K-Cl cotransporter (NKCC1), which plays a critical role in neuronal excitability and is implicated in various neurodevelopmental disorders .

Case Study: Therapeutic Applications in Autism

A related compound demonstrated efficacy in mouse models of autism by selectively targeting NKCC1, potentially paving the way for new treatments aimed at neurodevelopmental disorders characterized by impaired chloride homeostasis .

Cosmetic Applications

Formulation Development

this compound and its derivatives are being explored in cosmetic formulations due to their skin-beneficial properties. The compound can act as a stabilizer and enhancer in topical products, providing improved texture and efficacy. Research indicates that incorporating such compounds can lead to formulations with enhanced moisturizing effects and skin compatibility .

Data Table: Cosmetic Formulation Properties

| Property | Description | Impact on Formulation |

|---|---|---|

| Stability | Enhances product shelf-life | Reduces degradation over time |

| Skin Compatibility | Biocompatible and non-irritating | Suitable for sensitive skin types |

| Moisturizing Effects | Improves hydration levels | Enhances overall skin feel |

Wirkmechanismus

The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their functional groups.

Pyrrolizines: These compounds have a similar nitrogen-containing ring structure but with different substituents.

Pyrrolidine-2-one: This compound features a lactam ring, differing from the sulfonyl group in 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid.

Uniqueness

This compound is unique due to the presence of both the sulfonyl group and the benzoic acid moiety, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

Overview

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid is a compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This article examines its biochemical interactions, cellular effects, molecular mechanisms, and applications in research and medicine.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a pyrrolidin-1-ylsulfonyl group. This structural configuration is believed to contribute to its diverse biological activities, particularly its interactions with enzymes and proteins involved in critical biochemical pathways.

Biochemical Interactions

This compound plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, particularly those involved in sulfonation reactions, which are essential for the metabolism of both endogenous and exogenous compounds.

Table 1: Enzymatic Interactions

Cellular Effects

The compound exhibits diverse effects on cellular processes, influencing cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate specific signaling pathways by interacting with key proteins involved in these pathways.

The molecular mechanism of action involves binding to specific biomolecules such as enzymes and receptors. This binding can lead to either inhibition or activation of their activity. The compound's selectivity for certain isoforms of enzymes, like AKR1C3 over AKR1C2, has been elucidated through computational modeling studies, revealing distinct binding modes that enhance its therapeutic potential .

Temporal and Dosage Effects

In laboratory settings, the effects of this compound can change over time due to its stability and degradation patterns. Dosage also significantly influences its biological activity; lower doses may exhibit beneficial effects without causing toxicity.

Metabolic Pathways

The compound is involved in several metabolic pathways, influencing metabolic flux and metabolite levels through interactions with various enzymes and cofactors. Its transport and distribution within cells are mediated by specific transporters and binding proteins, which determine its localization and activity within subcellular compartments.

Research Applications

This compound has several applications in scientific research:

- Chemistry : Used as a building block in synthesizing complex molecules.

- Biology : Studied for potential enzyme inhibition and receptor binding activities.

- Medicine : Ongoing research explores its therapeutic applications for diseases such as cancer.

- Industry : Utilized in developing new materials and chemical processes.

Case Studies

Recent studies have highlighted the compound's potential as an inhibitor of AKR1C3, making it a promising candidate for treating hormone-dependent malignancies. The selectivity observed in binding to AKR1C3 compared to AKR1C2 suggests that modifications to its structure could enhance efficacy while minimizing off-target effects .

Eigenschaften

IUPAC Name |

3-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)17(15,16)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMCSTKSVWZMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354273 | |

| Record name | 3-(Pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7326-79-6 | |

| Record name | 3-(Pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.